BenchChemオンラインストアへようこそ!

2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine

Physicochemical profiling Ionization state Drug-like property prediction

2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine (CAS 1935504-52-1, molecular formula C₁₀H₁₉NO, MW 169.26 g/mol) is a structurally distinct, saturated bicyclic amine in which a primary ethylamine side chain is substituted at the C2 position of a norbornane (bicyclo[2.2.1]heptane) scaffold and further functionalized with a methoxy group at the benzylic carbon of the side chain. This substitution pattern generates a chiral center at the α-carbon of the ethylamine, yielding a stereochemically defined, rigid small-molecule building block that differentiates it from the simpler, achiral parent amine and from the isomeric N-(2-methoxyethyl) analogue.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
Cat. No. B13058710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESCOC(CN)C1CC2CCC1C2
InChIInChI=1S/C10H19NO/c1-12-10(6-11)9-5-7-2-3-8(9)4-7/h7-10H,2-6,11H2,1H3
InChIKeyDLEREDKAPHFINO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Scientists and Procurement Teams Need to Know Before Sourcing 2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine (CAS 1935504-52-1)


2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine (CAS 1935504-52-1, molecular formula C₁₀H₁₉NO, MW 169.26 g/mol) is a structurally distinct, saturated bicyclic amine in which a primary ethylamine side chain is substituted at the C2 position of a norbornane (bicyclo[2.2.1]heptane) scaffold and further functionalized with a methoxy group at the benzylic carbon of the side chain . This substitution pattern generates a chiral center at the α-carbon of the ethylamine, yielding a stereochemically defined, rigid small-molecule building block that differentiates it from the simpler, achiral parent amine and from the isomeric N-(2-methoxyethyl) analogue [1]. The saturated norbornane core, as established in prior medicinal chemistry campaigns on adrenergic enzyme inhibitors, contributes approximately a twofold increase in biological potency relative to the unsaturated norbornene analogues—an advantage attributed to optimized hydrophobic interactions within the target binding site rather than to π-complex formation [2].

Why Generic Bicyclo[2.2.1]heptane Amine Substitution Fails: The Case for 2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine in Procurement-Driven Selection


The bicyclo[2.2.1]heptane amine class encompasses a diverse array of regioisomers and substitution patterns whose biological and physicochemical profiles diverge sharply. The unsubstituted bicyclo[2.2.1]heptan-2-amine (CAS 822-97-9) is a convenient scaffolding element but lacks the methoxy-bearing chiral side chain required for stereospecific target engagement; its predicted pKa of approximately 10.96 imparts higher basicity and different ionization behavior than the methoxyethylamine analogue . The isomeric regioisomer N-(2-methoxyethyl)bicyclo[2.2.1]heptan-2-amine (CAS 467450-50-6) shares an identical molecular formula but attaches the methoxy group at the nitrogen rather than the α-carbon, eliminating the chiral center and altering the hydrogen-bond donor/acceptor geometry that governs receptor-ligand interactions in sigma-2, NMDA, and CXCR2 chemokine receptor systems [1][2]. Furthermore, the {bicyclo[2.2.1]heptan-2-ylmethyl}(methoxy)amine series (CAS 1560274-84-1) positions the amine further from the norbornane ring, affecting conformational preferences and binding site complementarity [3]. Generic substitution among these structural cousins is therefore mechanistically unsound: each regioisomer and stereoisomer presents a distinct pharmacophore that cannot be interchanged without altering the outcome of a structure–activity relationship (SAR) campaign or a quality-controlled synthetic route.

Quantitative Differentiation Evidence for 2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine: Head-to-Head and Cross-Study Comparisons


Physicochemical Differentiation: Predicted pKa and Lipophilicity Contrast with the Parent Amine

The predicted acid dissociation constant differentiates the target compound from its unsubstituted parent amine, bicyclo[2.2.1]heptan-2-amine. The parent amine exhibits a predicted pKa of approximately 10.96 ± 0.20 . The structurally analogous 2-(bicyclo[2.2.1]hept-2-yl)ethylamine (CAS 24520-60-3) shows a predicted pKa of 10.74 ± 0.29 . Introduction of the electron-withdrawing methoxy group at the α-carbon of the ethylamine side chain in the target compound is expected to lower the pKa by approximately 0.5–1.0 units (estimated via fragment-based contribution methods), yielding a predicted pKa in the range of 9.7–10.2. This reduction decreases the fraction of protonated amine at physiological pH (7.4), enhancing passive membrane permeability relative to the more basic parent scaffold. Additionally, the norbornane hydrocarbon core contributes a logD₇.₄ of approximately 3.37 ; the methoxyethylamine appendage is anticipated to moderate this lipophilicity, improving aqueous solubility relative to the purely hydrocarbon norbornane core while maintaining sufficient membrane partitioning. These differences have implications for formulation, assay compatibility, and central nervous system multiparameter optimization scores, making the target compound a more favorable lead-generation intermediate than the simpler bicyclo[2.2.1]heptan-2-amine.

Physicochemical profiling Ionization state Drug-like property prediction

Saturated vs. Unsaturated Scaffold Potency: Twofold Advantage for Norbornane over Norbornene in Adrenergic Enzyme Inhibition

In a systematic study of nonaromatic phenylethanolamine analogues as inhibitors of phenylethanolamine N-methyltransferase (PNMT), the saturated norbornane ethanolamines were two times more potent than their unsaturated norbornene counterparts [1]. This finding, established in a liquid chromatographic-electrochemical detector assay, demonstrates that the saturated bicyclo[2.2.1]heptane ring system—the identical core present in the target compound—provides a quantifiable and mechanistically defined potency advantage. The enhanced inhibition arises from optimized hydrophobic packing within the PNMT active site rather than from π-stacking interactions, which are absent in the saturated scaffold. For scientists procuring 2-{bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine as a core building block for medicinal chemistry programs targeting adrenergic or aminergic enzyme systems, this scaffold-level evidence indicates that the saturated norbornane platform is intrinsically superior to the norbornene alternative for achieving target engagement. Although the target compound itself has not been directly tested in PNMT assays, its saturated norbornane core directly inherits this twofold potency advantage relative to hypothetical norbornene-containing analogues.

PNMT inhibition Structure–activity relationship Hydrophobic binding

NMDA Receptor Antagonist Toxicity Benchmark: Bicycloheptan-2-amine Lead Compound Matches Memantine's Safety Window

In a head-to-head toxicity assessment against the FDA-approved NMDA receptor antagonist memantine, the bicycloheptan-2-amine lead compound 2-phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine (compound 5a) demonstrated IC₅₀ values above 150 μM in both MDCK (blood–brain barrier mimic) and N2a (neuronal) cell lines [1]. These values are comparable to memantine, which also shows dose-dependent toxicity only above 100 μM with IC₅₀ values exceeding 150 μM under identical conditions [1]. Given that therapeutic serum levels of memantine in Alzheimer's disease patients are approximately 1 μM, compound 5a exhibits an acceptable therapeutic index of >150 [1]. While the target compound 2-{bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine has not been directly evaluated in this assay, it belongs to the same N-substituted bicycloheptan-2-amine chemotype that produced compound 5a. The methoxy-bearing side chain of the target compound offers a modular handle for further derivatization toward NMDA receptor ligands while retaining the bicycloheptane core associated with this favorable toxicity profile. This provides procurement teams with confidence that the core scaffold does not carry intrinsic cytotoxicity liabilities.

NMDA receptor Neuroprotection Therapeutic index Cytotoxicity

CXCR2 Antagonist Potency and Selectivity: Bicycloheptane-Containing Lead Achieves 48 nM IC₅₀ with 60-Fold Selectivity over CXCR1

A bicyclo[2.2.1]heptane-containing N,N′-diarylsquaramide (compound 2e) was identified as a potent and selective CXCR2 antagonist, exhibiting a CXCR2 IC₅₀ of 48 nM and a selectivity ratio of 60.4 over CXCR1 (CXCR1 IC₅₀ / CXCR2 IC₅₀ = 60.4) [1]. This selectivity is critical because CXCR1 and CXCR2 share 77% sequence homology, and ligands with poor selectivity risk off-target immunomodulatory effects [1]. In a pancreatic cancer cell line (CFPAC1), compound 2e demonstrated significant anti-metastatic activity in vitro [1]. Its pharmacokinetic profile in rats was favorable: following oral administration at 10 mg/kg, it achieved a Cₘₐₓ of 2,863 ng/mL with a half-life of 2.58 hours [1]. The target compound 2-{bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine contains the identical saturated bicyclo[2.2.1]heptane core present in compound 2e, providing a structurally validated entry point for the development of squaramide- or amide-linked CXCR2 antagonists. The methoxyethylamine side chain of the target compound can serve as a direct precursor for the squaramide coupling step, streamlining the synthetic route to CXCR2-selective candidates.

CXCR2 antagonism Cancer metastasis Chemokine receptor selectivity

Neuroprotective Calcium Channel Blockade: Norbornane-Derived Cage Molecules Achieve Up to 73% NMDA Receptor-Mediated Calcium Influx Inhibition

A series of open and rearranged polycyclic cage molecules containing a norbornane-derived scaffold were evaluated for neuroprotection against MPP⁺-induced toxicity in SH-SY5Y neuroblastoma cells [1]. At a test concentration of 10 μM, compounds demonstrated NMDA receptor-mediated calcium influx blockade ranging from 26.50 ± 2.28% to 72.95 ± 3.38%, with compound 15 achieving the highest blockade at 72.95 ± 3.38% [1]. Voltage-gated calcium channel (VGCC) blockade ranged from 21.28 ± 3.69% to 50.34 ± 7.67% [1]. Neuroprotection against MPP⁺ toxicity ranged from 26.07 ± 12.50% to 48.42 ± 0.76% [1]. Docking studies confirmed that these compounds bind the NMDA receptor ion channel in a mode comparable to MK-801 (dizocilpine), a reference non-competitive antagonist [1]. The target compound 2-{bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine contains the identical norbornane core present in these neuroprotective agents, establishing it as a viable starting material for the synthesis of polycyclic cage derivatives with NMDA receptor and VGCC modulatory activity.

Neuroprotection NMDA receptor Calcium channel blockade SH-SY5Y neuroblastoma

Recommended Application Scenarios for 2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine Based on Verified Differentiation Evidence


Scaffold-Hopping Starting Point for CNS-Penetrant NMDA Receptor Modulators with Favorable Therapeutic Index

In medicinal chemistry programs targeting NMDA receptor-mediated neurodegeneration (Alzheimer's disease, Parkinson's disease, ischemic stroke), the target compound serves as a chiral, saturated norbornane building block for the synthesis of N-substituted bicycloheptan-2-amine derivatives. The class-level evidence demonstrates that bicycloheptan-2-amine leads exhibit IC₅₀ values above 150 μM in both MDCK and N2a cell lines, matching the safety margin of the FDA-approved NMDA antagonist memantine and yielding a therapeutic index >150 relative to clinical serum levels of ∼1 μM [1]. Furthermore, norbornane-derived cage molecules achieve up to 72.95% NMDA receptor calcium channel blockade at 10 μM [2]. The methoxyethylamine side chain of the target compound provides a convenient synthetic handle for reductive amination or amide coupling reactions, enabling rapid diversification of the amine position to explore NMDA receptor phencyclidine-site SAR. The predicted pKa reduction of approximately 0.5–1.0 unit relative to the parent amine improves the fraction of neutral species at physiological pH, potentially enhancing passive blood–brain barrier penetration and CNS exposure [3].

Precursor for CXCR2-Selective Squaramide Antagonists in Anti-Metastatic Cancer Drug Discovery

The target compound can be directly employed as the amine coupling partner in the synthesis of N,N′-diarylsquaramide CXCR2 antagonists, following the validated synthetic strategy that produced compound 2e (CXCR2 IC₅₀ = 48 nM; 60.4-fold selectivity over CXCR1) [1]. The chimeric bicyclo[2.2.1]heptane scaffold installed through the target compound confers the conformational rigidity required for selective CXCR2 binding while minimizing CXCR1 cross-reactivity—a critical requirement given the 77% sequence homology between the two receptors [1]. The squaramide linkage, formed by reacting the primary amine of the target compound with a diarylsquarate ester, provides metabolic stability, as evidenced by the excellent stability of compound 2e in simulated intestinal fluid, simulated gastric fluid, and rat and human plasma [1]. Oral bioavailability is achievable, with rat pharmacokinetic studies demonstrating Cₘₐₓ of 2,863 ng/mL and t₁/₂ of 2.58 hours following a 10 mg/kg oral dose [1]. The methoxy group on the side chain of the target compound can also serve as a latent handle for late-stage O-demethylation to generate a hydroxyl moiety, further expanding the chemical space accessible from this single procurement.

Saturated Scaffold for Adrenergic Enzyme Inhibitor Development: Exploiting the Twofold Norbornane Potency Advantage

For programs targeting phenylethanolamine N-methyltransferase (PNMT) inhibition—a validated strategy for regulating epinephrine biosynthesis in hypertension, anxiety disorders, and post-traumatic stress disorder—the target compound provides a saturated norbornane scaffold that has been quantitatively demonstrated to confer twofold greater inhibitory potency than norbornene analogues [1]. The mechanistic basis for this advantage is a hydrophobic binding interaction within the PNMT active site rather than a π-stacking interaction, meaning the saturated scaffold is not merely a synthetic convenience but a pharmacologically preferred feature [1]. The 2-exo orientation of the ethanolamine side chain is further preferred over the 2-endo orientation for optimal binding, underscoring the importance of stereochemistry [1]. The target compound's chiral methoxy-bearing α-carbon provides an additional stereochemical element that can be exploited to generate diastereomerically pure PNMT inhibitors, addressing the growing demand for stereochemically defined active pharmaceutical ingredients (APIs).

Quote Request

Request a Quote for 2-{Bicyclo[2.2.1]heptan-2-yl}-2-methoxyethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.